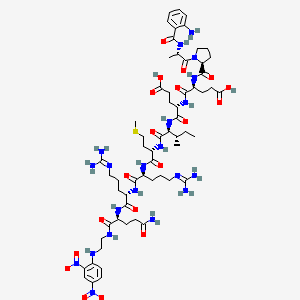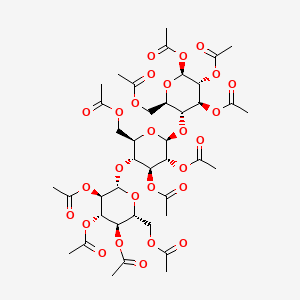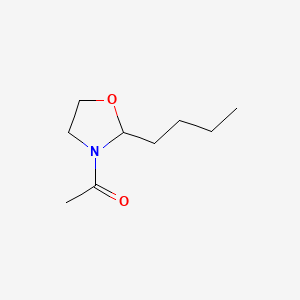
1-(2-Butyloxazolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butyloxazolidin-3-yl)ethanone is an organic compound with the molecular formula C9H17NO2. It is a member of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyloxazolidin-3-yl)ethanone typically involves the reaction of 2-amino-1-butanol with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Oxazolidinones
Reduction: Open-chain amines
Substitution: Various substituted oxazolidines depending on the substituent introduced.
Scientific Research Applications
1-(2-Butyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Butyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and biological activities.
Thiazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.
Triazoles: Known for their stability and wide range of applications in drug development and materials science
Uniqueness: 1-(2-Butyloxazolidin-3-yl)ethanone is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other oxazolidines.
Properties
CAS No. |
138531-20-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 |
IUPAC Name |
1-(2-butyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-9-10(8(2)11)6-7-12-9/h9H,3-7H2,1-2H3 |
InChI Key |
JQQLXLGNDHHYGH-UHFFFAOYSA-N |
SMILES |
CCCCC1N(CCO1)C(=O)C |
Synonyms |
Oxazolidine, 3-acetyl-2-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
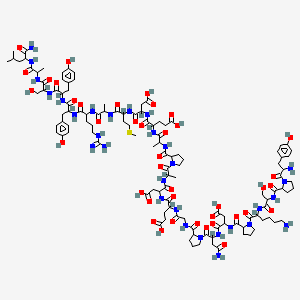

![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
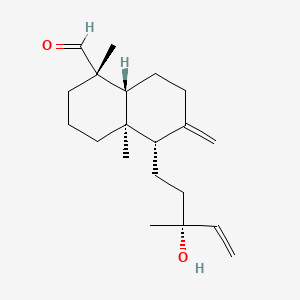
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)
